1,1'-{Disulfanediylbis[(cyclohexane-1,1-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene]
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Overview
Description
1,1’-{Disulfanediylbis[(cyclohexane-1,1-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene] is a complex organic compound featuring multiple functional groups, including nitro, chloro, and trifluoromethyl groups. This compound is notable for its unique structural arrangement, which combines cyclohexane rings with aromatic systems and sulfur linkages.
Preparation Methods
The synthesis of 1,1’-{Disulfanediylbis[(cyclohexane-1,1-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene] typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexane derivatives, followed by the introduction of nitro and chloro groups through nitration and halogenation reactions, respectively. The final step involves the formation of the disulfide linkage and the trifluoromethylation of the aromatic rings. Industrial production methods may employ catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Addition: The aromatic rings can undergo electrophilic aromatic substitution reactions, introducing new substituents onto the benzene rings.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1’-{Disulfanediylbis[(cyclohexane-1,1-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the chloro and trifluoromethyl groups can engage in various types of chemical interactions. The disulfide linkage allows the compound to form stable complexes with other molecules, influencing its overall reactivity and biological activity.
Comparison with Similar Compounds
Similar compounds include other disulfide-linked aromatic systems and cyclohexane derivatives. For example:
1,1’-(Disulfanediyldi-4,1-phenylene)diethanone: A simpler disulfide-linked aromatic compound.
Cyclohexane, 1,1’-(1,2-ethanediyl)bis-: A cyclohexane derivative with a different linkage.
The uniqueness of 1,1’-{Disulfanediylbis[(cyclohexane-1,1-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene] lies in its combination of functional groups and structural complexity, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88465-19-4 |
---|---|
Molecular Formula |
C38H32Cl2F6N2O6S2 |
Molecular Weight |
861.7 g/mol |
IUPAC Name |
2-chloro-1-[3-[1-[[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]cyclohexyl]disulfanyl]cyclohexyl]-4-nitrophenoxy]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C38H32Cl2F6N2O6S2/c39-29-19-23(37(41,42)43)7-13-33(29)53-25-9-11-31(47(49)50)27(21-25)35(15-3-1-4-16-35)55-56-36(17-5-2-6-18-36)28-22-26(10-12-32(28)48(51)52)54-34-14-8-24(20-30(34)40)38(44,45)46/h7-14,19-22H,1-6,15-18H2 |
InChI Key |
WYSXJYQKUFPLAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=C(C=CC(=C2)OC3=C(C=C(C=C3)C(F)(F)F)Cl)[N+](=O)[O-])SSC4(CCCCC4)C5=C(C=CC(=C5)OC6=C(C=C(C=C6)C(F)(F)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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